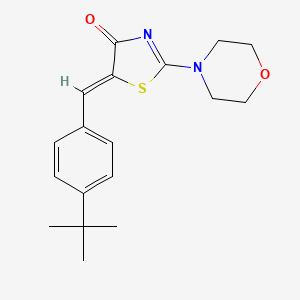

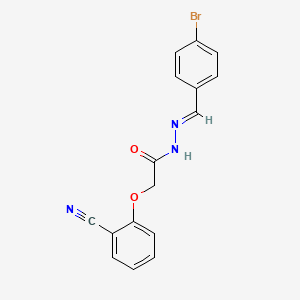

![molecular formula C16H21N3O2 B5513687 N-methyl-N-[3-(tetrahydrofuran-2-yl)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5513687.png)

N-methyl-N-[3-(tetrahydrofuran-2-yl)propyl]imidazo[1,2-a]pyridine-6-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related imidazo[1,2-a]pyridine compounds involves several key steps, including the construction of the imidazo ring from aminopyridines, tosylation, and treatment with appropriate acetamides. Key synthetic strategies include the use of Horner−Emmons reagents for incorporating methyl vinylcarboxamide groups, indicating stereospecific reactions that favor the desired E-isomer, avoiding the need for reverse-phase preparative HPLC for isomer separation before evaluation of antiviral activity or other properties (Hamdouchi et al., 1999).

Molecular Structure Analysis

The molecular structure of N-methyl-N-[3-(tetrahydrofuran-2-yl)propyl]imidazo[1,2-a]pyridine-6-carboxamide and similar compounds has been analyzed through various spectroscopic techniques, including FT-IR, NMR spectroscopy, and MS. Single-crystal X-ray diffraction and density functional theory (DFT) calculations are employed to confirm the structure and investigate conformational analyses. These studies reveal the presence of azabicyclo and amide functional groups and offer insights into the compound's physicochemical properties (Qin et al., 2019).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines undergo various chemical reactions, including three-component reactions with aldehydes and DMAD or allenoates, leading to fully substituted furans. These reactions proceed via tandem nucleophilic addition and [3 + 2]-cycloaddition, showcasing the compound's reactive versatility and potential for generating complex molecular architectures (Pan et al., 2010).

科学的研究の応用

Synthesis and Chemical Modifications

One-Pot Synthesis Techniques

Studies have developed one-pot synthesis methods for imidazo[1,2-a]pyridines, demonstrating the chemical versatility and potential for functional group modifications of this compound class. These synthesis techniques enable the introduction of various substituents, highlighting the compound’s adaptability for different scientific applications (Crawforth & Paoletti, 2009).

Medicinal Chemistry Strategies

Research into imidazo[1,2-a]pyrimidine, a structurally related compound, outlines strategies to reduce metabolism mediated by aldehyde oxidase, which is crucial for enhancing the stability and efficacy of potential therapeutic agents. These strategies include altering the heterocycle or blocking reactive sites to reduce oxidative metabolism (Linton et al., 2011).

Antiviral and Antiprotozoal Applications

Antiviral Activity

A series of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines were designed and tested for antirhinovirus activity. This study exemplifies the potential of imidazo[1,2-a]pyridine derivatives as antiviral agents, showcasing the capacity to inhibit viral replication through specific structural modifications (Hamdouchi et al., 1999).

Antiprotozoal Agents

Novel dicationic imidazo[1,2-a]pyridines have shown significant activity against protozoal infections, such as those caused by Trypanosoma and Plasmodium species. These compounds exhibit strong DNA affinities and potent in vitro and in vivo activities, highlighting their potential as antiprotozoal agents (Ismail et al., 2004).

Biochemical Interactions and DNA Recognition

DNA Recognition and Gene Expression Control

N-Methyl imidazole and N-methyl pyrrole-containing polyamides, related to the imidazo[1,2-a]pyridine structure, have been investigated for their ability to target specific DNA sequences and modulate gene expression. This research underlines the utility of imidazo[1,2-a]pyridine derivatives in controlling biological processes at the genetic level (Chavda et al., 2010).

将来の方向性

The future directions for research on imidazo[1,2-a]pyridine derivatives could involve the development of more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects . Additionally, further exploration of their biological activities and mechanisms of action could be beneficial .

特性

IUPAC Name |

N-methyl-N-[3-(oxolan-2-yl)propyl]imidazo[1,2-a]pyridine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-18(9-2-4-14-5-3-11-21-14)16(20)13-6-7-15-17-8-10-19(15)12-13/h6-8,10,12,14H,2-5,9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUHZIXOKTXDXDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCC1CCCO1)C(=O)C2=CN3C=CN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,5'-[1,3-phenylenebis(methylenethio)]bis(3-methyl-1H-1,2,4-triazole)](/img/structure/B5513605.png)

![5-tert-butyl-N-[4-(dimethylamino)phenyl]-2-methyl-3-furamide](/img/structure/B5513611.png)

![isopropyl 2-methyl-4-(4-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5513616.png)

![1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-methyl-3-phenylpiperidine](/img/structure/B5513653.png)

![3-({[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5513658.png)

![7-amino-10,11,12,13-tetrahydrochromeno[4,3-d]cyclohepta[b]pyridin-6(9H)-one](/img/structure/B5513668.png)

![ethyl 3-(2-amino-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5513680.png)

![4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)benzoic acid](/img/structure/B5513694.png)

![1-cyclopentyl-N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5513702.png)